1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride
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Overview
Description
1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride is a chemical compound with the molecular formula C6H7ClN2O2S and a molecular weight of 206.65 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further substituted with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride typically involves the reaction of cyclopropyl imidazole with sulfonyl chloride. One common method involves the use of thionyl chloride as a reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Chemical Reactions Analysis
1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a coupling partner with boronic acids to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
1-Methyl-1H-imidazole-2-sulfonyl chloride: Similar in structure but with a methyl group instead of a cyclopropyl group.
1-Methyl-1H-imidazole-4-sulfonyl chloride: Differing in the position of the sulfonyl chloride group on the imidazole ring.
Benzenesulfonyl chloride: A simpler aromatic sulfonyl chloride without the imidazole ring.
The uniqueness of this compound lies in its cyclopropyl group, which can impart different steric and electronic properties compared to other sulfonyl chlorides. This can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C6H7ClN2O2S |
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Molecular Weight |
206.65 g/mol |
IUPAC Name |
1-cyclopropylimidazole-2-sulfonyl chloride |
InChI |
InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-8-3-4-9(6)5-1-2-5/h3-5H,1-2H2 |
InChI Key |
RBKPSHYXUCOXRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN=C2S(=O)(=O)Cl |
Origin of Product |
United States |
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